molecular formula C7H4F2O2 B074628 2,4-Difluorobenzoic acid CAS No. 1583-58-0

2,4-Difluorobenzoic acid

Cat. No.: B074628
CAS No.: 1583-58-0
M. Wt: 158.1 g/mol
InChI Key: NJYBIFYEWYWYAN-UHFFFAOYSA-N
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Description

2,4-Difluorobenzoic acid is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzoic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is a white solid with a slightly pungent odor and is known for its applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Synthetic Routes and Reaction Conditions:

    Traditional Method: The traditional synthesis of this compound involves the use of 2,4-dinitrotoluene as a starting material.

    Optimized Method: An improved method involves the oxidation of 2,4-dinitrotoluene using potassium permanganate followed by fluorination with potassium fluoride.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Difluorobenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

2,4-Difluorobenzoic acid (DFBA), a fluorinated aromatic compound, has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article delves into the biological activity of DFBA, presenting findings from diverse studies, including its synthesis, pharmacological applications, and environmental impact.

Chemical Structure and Properties

This compound has the molecular formula C7H4F2O2. Its structure consists of a benzoic acid core with two fluorine atoms positioned at the 2 and 4 positions on the aromatic ring. This substitution pattern significantly influences its chemical behavior and biological interactions.

Synthesis

The synthesis of DFBA typically involves the fluorination of benzoic acid derivatives. A notable method described in patents involves using 2,4-dinitrotoluene as a precursor, where it is oxidized and subsequently fluorinated to yield DFBA. This method optimizes reaction conditions to enhance yield and minimize environmental impact by employing hydrogen peroxide as an oxidant and manganese dioxide as a catalyst .

Pharmacological Applications

  • Antifungal Activity : DFBA serves as a pharmaceutical intermediate in the synthesis of antifungal agents such as fluconazole and voriconazole. These compounds are crucial in treating fungal infections, indicating that DFBA may possess inherent antifungal properties or act as a precursor to more complex antifungal structures .
  • Anti-inflammatory Effects : Some studies have suggested that DFBA exhibits anti-inflammatory activity. Research indicates that compounds with similar structures can inhibit pro-inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies have shown that DFBA may possess antimicrobial activity against various pathogens. Its effectiveness can be attributed to the presence of fluorine atoms, which enhance lipophilicity and membrane permeability, facilitating better interaction with microbial cells .

Environmental Impact

DFBA is also studied for its environmental implications, particularly in water treatment processes. Research on the adsorption of related compounds (like 2,4-dichlorobenzoic acid) on carbon nanofibers indicates that similar methodologies could be applied to DFBA for effective removal from wastewater . The adsorption characteristics reveal that factors such as pH and concentration significantly influence the efficiency of removal processes.

Study 1: Antifungal Synthesis

A study focused on synthesizing fluconazole from DFBA demonstrated that modifying the fluorinated benzoic acid structure improved antifungal efficacy compared to non-fluorinated counterparts. The study highlighted the importance of fluorine substitution in enhancing biological activity against fungal strains resistant to conventional treatments.

Study 2: Environmental Remediation

In an experimental setup aimed at removing DFBA from contaminated water sources, researchers utilized activated carbon and carbon nanofibers as adsorbents. The results indicated that optimal pH levels (around 3-4) significantly increased adsorption capacity, showcasing DFBA's potential for environmental remediation applications.

Data Tables

Property Value
Molecular FormulaC7H4F2O2
Melting Point118-120 °C
SolubilitySoluble in organic solvents
Antifungal EfficacyEffective against Candida spp.
Maximum Adsorption CapacityVaries with pH; up to 0.63 mmol/g

Properties

IUPAC Name

2,4-difluorobenzoic acid
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InChI

InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NJYBIFYEWYWYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
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DSSTOX Substance ID

DTXSID00166397
Record name 2,4-Difluorobenzoic acid
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Molecular Weight

158.10 g/mol
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Physical Description

White, odorless crystalline powder; [Alfa Aesar MSDS]
Record name 2,4-Difluorobenzoic acid
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CAS No.

1583-58-0
Record name 2,4-Difluorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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